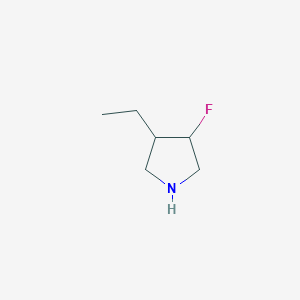
cis-3-Ethyl-4-fluoropyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-Ethyl-4-fluoropyrrolidine: is a chemical compound with the molecular formula C6H12FN and a molecular weight of 117.16 g/mol . It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of both an ethyl and a fluorine substituent on the pyrrolidine ring makes this compound particularly interesting for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-ethyl-4-fluoropyrrolidine can be achieved through several methods. One common approach involves the functionalization of preformed pyrrolidine rings. For instance, starting from a pyrrolidine derivative, selective fluorination and ethylation can be carried out under controlled conditions to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: cis-3-Ethyl-4-fluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
cis-3-Ethyl-4-fluoropyrrolidine has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of cis-3-ethyl-4-fluoropyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain proteins and enzymes, potentially altering their activity. This can lead to various biological effects, including modulation of enzyme activity and inhibition of specific biochemical pathways .
Comparación Con Compuestos Similares
cis-3-Fluoro-4-hydroxypyrrolidine: Similar in structure but with a hydroxyl group instead of an ethyl group.
3-Ethyl-4-fluoropyrrolidine: The trans isomer of the compound, differing in the spatial arrangement of the substituents.
4-Fluoropyrrolidine: Lacks the ethyl group, making it less complex.
Uniqueness: cis-3-Ethyl-4-fluoropyrrolidine is unique due to the combination of the ethyl and fluorine substituents on the pyrrolidine ring. This specific arrangement can result in distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H12FN |
|---|---|
Peso molecular |
117.16 g/mol |
Nombre IUPAC |
3-ethyl-4-fluoropyrrolidine |
InChI |
InChI=1S/C6H12FN/c1-2-5-3-8-4-6(5)7/h5-6,8H,2-4H2,1H3 |
Clave InChI |
JPLZKJOOUSWLAZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CNCC1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


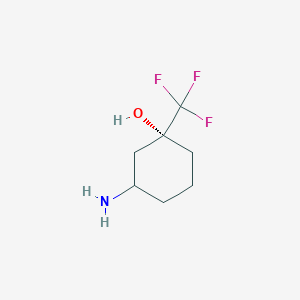
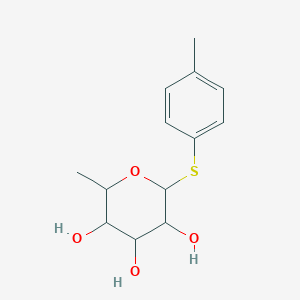
![3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778548.png)

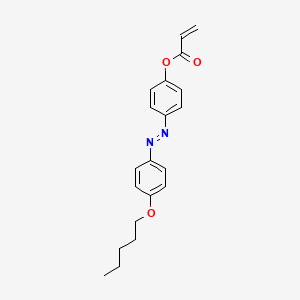
![2-[[5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14778563.png)
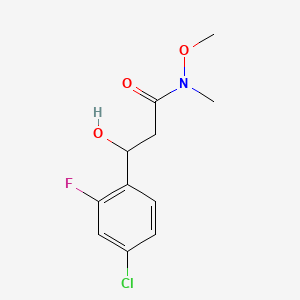
![3-[5-(4-Chlorophenyl)-2-furanyl]propanoate](/img/structure/B14778569.png)

![2-Amino-1-[3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14778581.png)
![2-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]acetic acid](/img/structure/B14778584.png)


![Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate](/img/structure/B14778605.png)
